methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride
Description
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is a triazole-based synthetic compound characterized by a 1,2,3-triazole ring core substituted with a 2-aminoethyl group at the 4-position and an acetoxymethyl ester moiety at the 1-position. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole .
As a versatile building block, it is widely used in medicinal chemistry for bioconjugation, peptide modifications, and drug discovery. Its aminoethyl group facilitates covalent linkage to biomolecules (e.g., proteins, nucleic acids), while the ester moiety allows further functionalization .
Properties
IUPAC Name |
methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)5-11-4-6(2-3-8)9-10-11;/h4H,2-3,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMURLYLGVOIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is used to form the 1,2,3-triazole ring by reacting an azide with an alkyne. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 2-aminoethyl, is converted to its corresponding azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Esterification: The resulting triazole compound is esterified with methyl acetate to form the final product.
Hydrochloride Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential effects on biological systems and its use as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminoethyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A. Fluorinated Triazole Derivatives (Compounds 16 and 17, )
- Structure : These compounds feature a 1,2,3-triazole core linked to fluorinated alkyl chains (e.g., heptadecafluoroundecanamido groups) and nucleoside analogs (e.g., thymidine derivatives).
- Synthesis : Like the target compound, they utilize CuAAC but incorporate fluorinated azides and alkynes for specialized applications .
- Applications : Designed for hydrophobic interactions in drug delivery systems or as antiviral/anticancer agents due to fluorinated chains enhancing membrane permeability .
- Key Difference: The fluorinated substituents confer distinct physicochemical properties (e.g., lipophilicity) compared to the hydrophilic aminoethyl group in the target compound.
B. 1,2,5,6,7,8-Hexahydro-2,7-naphthyridin-1-one Hydrochloride ()
- Structure : A naphthyridine-based heterocycle with a ketone group, unrelated to triazoles.
- Role : Serves as a bicyclic building block in kinase inhibitor synthesis.
Physicochemical Properties
Research Findings and Trends
- Click Chemistry Dominance : CuAAC remains the gold standard for triazole synthesis due to reliability and regioselectivity .
- Cost Analysis : The target compound’s higher price (€698/50 mg vs. €603/50 mg for naphthyridine) reflects demand for triazole-based building blocks in drug development .
- Emerging Applications: Aminoethyl-triazoles are gaining traction in mRNA vaccine delivery systems due to their biocompatibility and conjugation efficiency .
Biological Activity
Methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride is a compound featuring a 1,2,3-triazole ring, which is recognized for its diverse biological activities. The triazole moiety is known to exhibit various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
Chemical Structure and Properties
Molecular Formula: C₇H₁₂N₄O₂
Molecular Weight: 184.20 g/mol
CAS Number: 2168326-91-6
The compound contains an aminoethyl substituent attached to the triazole ring, which enhances its biological interactions and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The nitrogen atoms in the triazole ring can bind to the active sites of enzymes, potentially inhibiting their activity. This property is crucial in developing enzyme inhibitors for therapeutic purposes.
- Cellular Pathways: Compounds with a triazole moiety have been shown to affect multiple biochemical pathways, indicating their versatility in targeting different cellular processes.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For example:
- Study Findings: A study indicated that similar triazole derivatives showed effective inhibition against various bacterial strains and fungi. The presence of the aminoethyl group may enhance this activity by improving solubility and cellular uptake .
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies: In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that triazole derivatives could induce apoptosis and inhibit cell proliferation. The compound's structure suggests it may act through multiple mechanisms, including the modulation of metabolic pathways involved in cancer progression .
Neuroprotective Effects
Triazoles have also been investigated for their neuroprotective effects:
- Mechanism Insights: Compounds similar to methyl 2-[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]acetate have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate | Structure | Antimicrobial, anticancer |
| Ethyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate | Structure | Similar activities but altered efficacy due to ethyl group |
| Methyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate | N/A | Reduced activity compared to acetyl derivative |
Case Study: Anticancer Efficacy
In a recent study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines:
- Results: Compound 69c demonstrated potent cytotoxicity against MCF-7 cells with an IC₅₀ value significantly lower than that of control compounds. This highlights the potential of this compound as a candidate for further development in cancer therapy .
Case Study: Neuroprotective Applications
Another study focused on the neuroprotective properties of triazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
